molecular formula C17H13N3O3 B6496625 N'-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide CAS No. 180403-52-5

N'-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide

Cat. No. B6496625
CAS RN: 180403-52-5
M. Wt: 307.30 g/mol
InChI Key: GYMNJLWVUOXJCB-UHFFFAOYSA-N
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Description

N’-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide is a chemical compound that has been studied for its potential use in the synthesis of several heterocyclic compounds and hydrazones . It is obtained from the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate .


Synthesis Analysis

The common practical route for hydrazide synthesis, which includes N’-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide, is the treatment of esters with hydrazine hydrate . The use of microwave irradiation is a recent contribution to this field for the facile preparation of hydrazides by solvent-free reactions of acid derivatives with hydrazine hydrate .


Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate results in the formation of N’-(2-oxo-2H-chromene-3-carboximidoyl)benzohydrazide . This reaction has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .

properties

IUPAC Name

N-[(E)-[amino-(2-oxochromen-3-yl)methylidene]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-15(19-20-16(21)11-6-2-1-3-7-11)13-10-12-8-4-5-9-14(12)23-17(13)22/h1-10H,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMNJLWVUOXJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(C2=CC3=CC=CC=C3OC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C(\C2=CC3=CC=CC=C3OC2=O)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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